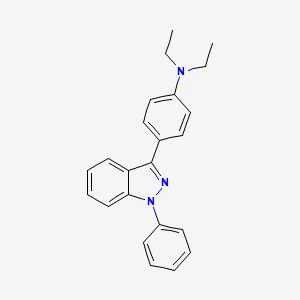

N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

説明

特性

CAS番号 |

108828-52-0 |

|---|---|

分子式 |

C23H23N3 |

分子量 |

341.4 g/mol |

IUPAC名 |

N,N-diethyl-4-(1-phenylindazol-3-yl)aniline |

InChI |

InChI=1S/C23H23N3/c1-3-25(4-2)19-16-14-18(15-17-19)23-21-12-8-9-13-22(21)26(24-23)20-10-6-5-7-11-20/h5-17H,3-4H2,1-2H3 |

InChIキー |

YCLNXIUWVKWYTJ-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves the reaction of 1-phenyl-1H-indazole-3-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

化学反応の分析

Types of Reactions

N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

作用機序

The mechanism of action of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.

類似化合物との比較

DML11: N,N-Diethyl-4-(5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline

- Molecular Formula : C₂₆H₂₈N₃O

- Melting Point : 121°C

- Spectroscopic Data :

- Applications : Exhibits antiproliferative activity against cervical cancer cells .

- Structural Contrast : Unlike the indazole-containing target compound, DML11 features a pyrazoline ring with a 4-methoxyphenyl substituent, enhancing its planar conformation and solubility.

Schiff Base Derivatives

(E)-N,N-Diethyl-4-{[(4-Methoxyphenyl)imino]methyl}aniline

- Molecular Formula : C₁₈H₂₂N₂O

- Structural Features: Nonplanar conformation disrupts π-conjugation, as shown by Hirshfeld surface analysis . Weak hydrogen bonds (3.845–3.993 Å) stabilize the crystal lattice .

- Applications : Used in optoelectronics and as antioxidants .

- Comparison: The Schiff base lacks the indazole moiety but shares the N,N-diethylaniline core. Its nonplanarity contrasts with the coplanar pyrazoline-indazole system in the target compound.

Triazole Derivatives

N,N-Diethyl-4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)aniline (21b)

- Molecular Formula : C₁₈H₁₉FN₄

- Melting Point : 84°C

- Spectroscopic Data :

- Applications : Fluorine substitution enhances metabolic stability and bioactivity .

- Structural Contrast : The triazole ring replaces the indazole, introducing distinct electronic effects and hydrogen-bonding capabilities.

Coordination Complexes

Dichloridobis{N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline}zinc

- Coordination Geometry : Distorted tetrahedral around Zn(II), with Zn–N bond lengths of 2.045–2.076 Å .

- Crystal Packing : Stabilized by π–π interactions (3.5–4.0 Å) and hydrogen bonds .

Azo Derivatives

N,N-Diethyl-4-[(4-Nitrophenyl)azo]aniline

- Molecular Formula : C₁₆H₁₈N₄O₂

- Molecular Weight : 298.34 g/mol .

- Applications : Azo dyes for sensors or photodynamic therapy .

- Contrast : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the electron-rich indazole in the target compound.

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Findings

Structural Flexibility : The indazole group in the target compound enhances rigidity compared to Schiff bases or azo derivatives, influencing π-conjugation and bioactivity .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in azo derivatives) reduce basicity, while electron-donating groups (e.g., methoxy in DML11) improve solubility .

生物活性

N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

The synthesis of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves several steps:

- Formation of the Indazole Ring : The indazole moiety is synthesized through cyclization reactions involving phenyl hydrazine and appropriate carbonyl compounds.

- Aniline Coupling : The resulting indazole is then coupled with a diethyl aniline derivative, often employing coupling agents to facilitate the reaction.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antifungal Activity

Recent studies have highlighted the antifungal properties of indazole derivatives, including N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline. A study evaluated various indazole derivatives against Candida species, revealing that compounds with similar structures demonstrated significant growth inhibition against Candida albicans and Candida glabrata. Specifically, derivatives with the 3-phenylindazole scaffold showed promising antifungal activity, suggesting that modifications to the indazole structure can enhance efficacy against resistant strains .

| Compound | Activity Against C. albicans | Activity Against C. glabrata |

|---|---|---|

| 10g | IC50 = 1 mM | Active against resistant strains |

| 3h | IC50 = 1 mM | Active against resistant strains |

| 3p | IC50 = 10 mM | Weak activity |

Anticancer Activity

In addition to antifungal properties, N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline has been investigated for its anticancer potential. Indazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, one study reported that certain indazole compounds could significantly reduce cell viability in triple-negative breast cancer cells (MDA-MB-231) by promoting apoptosis at concentrations as low as 10 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of indazole derivatives can lead to enhanced biological activities. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring can increase the potency of these compounds.

- Chain Length : Variations in the alkyl chain length on the nitrogen atom also influence activity; for example, diethyl substitutions tend to enhance solubility and bioavailability.

Case Study 1: Antifungal Evaluation

In a systematic evaluation of various indazole derivatives, N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline was tested against multiple Candida strains using the cylinder plate method. The results indicated significant inhibition at concentrations of 1 mM, particularly against C. albicans, highlighting its potential as a therapeutic agent for fungal infections .

Case Study 2: Anticancer Efficacy

A series of in vitro assays were conducted to assess the anticancer efficacy of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline on MDA-MB-231 cells. The compound exhibited a dose-dependent reduction in cell viability, with a notable decrease observed at concentrations above 10 μM after three days of treatment . Further investigations into its mechanism revealed that it induced apoptosis through caspase activation.

Q & A

Q. What are the common synthetic routes for N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling reactions between indazole derivatives and N,N-diethylaniline precursors. Optimization includes controlling stoichiometry, temperature (e.g., reflux in ethanol at 80°C), and catalysts such as palladium for cross-coupling. For example, Zhu et al. achieved crystallization by slow evaporation of an ethanol solution, emphasizing solvent polarity and purity . Yield improvements may involve inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

Q. How is the molecular structure of N,N-Diethyl-4-(1-phenyl-1H-indazol-3-yl)aniline characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

Q. What spectroscopic methods are used to confirm the purity and identity of this compound?

- NMR : H and C NMR identify proton environments (e.g., aromatic signals at δ 7.2–8.1 ppm) and quaternary carbons.

- HRMS : Exact mass determination (e.g., m/z 370.49 for C₂₄H₂₆N₄) validates molecular formula .

- UV-Vis : Absorption maxima (e.g., ~290 nm in ethanol) correlate with π→π* transitions in the conjugated system .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement due to molecular disorder, and how are these addressed?

Disordered ethyl groups in the N,N-diethylaniline moiety complicate electron density maps. Strategies include:

Q. How do substituents influence the photophysical properties of this compound in different environments?

Frozen aqueous solutions induce bathochromic shifts (~10–15 nm) due to restricted molecular motion and enhanced π-stacking. Computational modeling (TD-DFT) can predict excited-state behavior, while diffuse reflectance spectroscopy quantifies shifts under varying temperatures (243–298 K) .

Q. What computational tools support the analysis of non-covalent interactions in this compound?

Q. How does the compound’s conformational flexibility impact its biological or catalytic activity?

The near-planar indazole-phenyl-pyridine core facilitates π-π stacking with biomolecular targets, while the perpendicular N,N-diethylaniline group may enhance solubility or steric hindrance. Molecular docking studies (e.g., AutoDock Vina) can correlate dihedral angles with binding affinities .

Methodological Considerations

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 14.902, 11.314, 12.479 | |

| β (°) | 94.64 | |

| Dihedral angles | Indazole-phenyl: 4.53° |

Q. Table 2: Spectroscopic Reference Data

| Technique | Key Observations | Application |

|---|---|---|

| H NMR | δ 1.2–1.4 ppm (ethyl CH₃) | Confirming N,N-diethyl |

| HRMS | m/z 370.49 (M⁺) | Molecular formula validation |

| UV-Vis | λₘₐₓ = 290 nm (ε = 1.2×10⁴) | Solvent polarity effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。